molecular formula C2H3BF3K+2 B12362000 potassium;ethenyl(trifluoro)boranium

potassium;ethenyl(trifluoro)boranium

Cat. No.: B12362000
M. Wt: 133.95 g/mol
InChI Key: NUANBXCWZOVMCE-UHFFFAOYSA-N
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Description

Contextualizing Organoboron Reagents in Modern Chemical Transformations

Organoboron compounds are a class of organic derivatives of borane (B79455) (BH₃) that have become indispensable reagents in modern organic synthesis. wikipedia.org Their utility stems from the unique properties of the carbon-boron bond, which, while stable, can be readily transformed into a wide variety of functional groups. acs.org For decades, organic chemists have harnessed the versatility of organoboranes, which are key intermediates produced through reactions like hydroboration. wikipedia.orgacs.org These reagents are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, often with high levels of stereospecificity. acs.orgdigitellinc.com

The most prominent application of organoboron chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. galchimia.comnih.gov This reaction has become a favorite among industrial chemists for its reliability and functional group tolerance. acs.org Traditionally, this and other transformations have relied on organoboron compounds such as boronic acids and their esters (boronates). galchimia.com However, these classical reagents are not without their drawbacks. Boronic acids can be prone to decomposition and are often sensitive to air and moisture, while the synthesis of boronate esters can be expensive and lacks atom economy due to the use of diol protecting groups. acs.orgnih.gov These limitations spurred the search for more robust and user-friendly alternatives, leading to the development of potassium organotrifluoroborates. galchimia.comacs.org These tetracoordinate boron 'ate' complexes exhibit exceptional stability towards air and moisture, often being storable indefinitely at room temperature without special precautions, a stark contrast to their trivalent boronic acid counterparts. acs.orgresearchgate.netupenn.edu

Historical Development and Significance of Vinylating Agents

The introduction of a vinyl group (–CH=CH₂) into a molecule, a process known as vinylation, is a fundamental transformation in organic synthesis. wikipedia.org Vinylated compounds, particularly substituted styrenes, are crucial precursors for a vast array of materials, including polymers, and serve as versatile platforms for further chemical modifications like olefin metathesis or Heck-type reactions. acs.orgnih.govacs.orgnih.gov

Historically, the development of effective vinylating agents has been a significant challenge. nih.govnih.gov Early methods often involved organometallic reagents such as vinylmagnesium halides (Grignard reagents) and vinyllithium (B1195746) compounds. nih.govwikipedia.org While useful, these highly reactive species often exhibit low functional group tolerance, limiting their application in complex syntheses. The palladium-catalyzed Stille reaction, utilizing vinyltributyltin reagents, became a more developed method for creating substituted styrenes. nih.gov Similarly, vinylsilanes have been used in palladium-catalyzed vinylations. nih.gov However, the toxicity of organotin compounds and the need for activators for some reagents remained significant concerns. The Heck reaction, which couples aryl halides with ethylene (B1197577), provides another route to styrenes but often requires high pressures and can suffer from side reactions. nih.gov This landscape highlighted the need for a stable, non-toxic, and highly efficient vinylating agent compatible with a broad range of reaction conditions, a role that potassium vinyltrifluoroborate has proven to fill admirably. nih.govacs.orgnih.gov

The Emergence of Potassium Ethenyl(trifluoro)boranium as a Versatile Synthetic Building Block

Potassium ethenyl(trifluoro)boranium (potassium vinyltrifluoroborate) has risen to prominence as a superior vinylating agent that overcomes many of the limitations of its predecessors. galchimia.com It is a white, crystalline solid that is remarkably stable in the presence of air and water, allowing for easy storage and handling. chemicalbook.comsigmaaldrich.comchemicalbook.com This stability does not compromise its reactivity; the trifluoroborate group enhances the reactivity of the vinyl moiety, making it a powerful tool in carbon-carbon bond formation. cymitquimica.com

A key advantage of potassium vinyltrifluoroborate is its accessibility. It can be prepared on a large scale in good yields through a straightforward process involving the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with trimethyl borate (B1201080), followed by treatment with inexpensive potassium hydrogen difluoride (KHF₂). acs.orgnih.gov

The primary application of potassium vinyltrifluoroborate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it efficiently couples with a wide range of aryl and heteroaryl electrophiles (including iodides, bromides, chlorides, and triflates) to produce functionalized styrenes in moderate to excellent yields. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org These reactions are tolerant of numerous functional groups, such as ketones, esters, aldehydes, and nitro groups. nih.gov The first use of potassium vinyltrifluoroborate in Suzuki-Miyaura coupling with arenediazonium salts was reported in 1998, and subsequent research has greatly expanded its scope. acs.orgnih.gov Beyond Suzuki-Miyaura reactions, it has also been employed in Rh(III)-catalyzed annulations and other synthetic transformations, underscoring its versatility. chemicalbook.comsigmaaldrich.comnih.gov Its unique reactivity has also been harnessed to generate 1,2-dianion equivalents, further expanding its utility as a synthetic building block. nih.gov

The combination of stability, ease of preparation, and versatile reactivity has solidified the position of potassium vinyltrifluoroborate as an indispensable reagent in contemporary organic synthesis. researchgate.netupenn.edu

Table 1: Physicochemical Properties of Potassium Ethenyl(trifluoro)boranium

Property Value Reference(s)
IUPAC Name potassium;ethenyl(trifluoro)boranuide nih.gov
Synonyms Potassium vinyltrifluoroborate, Potassium (ethenyl)trifluoroborate sigmaaldrich.comchemicalbook.com
CAS Number 13682-77-4 sigmaaldrich.comfrontierspecialtychemicals.com
Molecular Formula C₂H₃BF₃K nih.govsigmaaldrich.com
Molecular Weight 133.95 g/mol nih.govsigmaaldrich.com
Appearance White to off-white solid/powder chemicalbook.comcymitquimica.com
Melting Point 230°C (decomposition) chemicalbook.com

| Stability | Air- and water-stable | chemicalbook.comchemicalbook.com |

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides General Conditions: Aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.0 mmol), PdCl₂ (2 mol %), PPh₃ (6 mol %), Cs₂CO₃ (3.0 mmol), THF/H₂O (9:1), 85 °C. acs.orgnih.gov

Entry Aryl Bromide Product Yield (%) Reference(s)
1 4'-Bromoacetophenone 1-(4-Vinylphenyl)ethanone 95 acs.orgnih.gov
2 4-Bromobenzonitrile 4-Vinylbenzonitrile 94 nih.gov
3 Methyl 4-bromobenzoate Methyl 4-vinylbenzoate 91 nih.gov
4 4-Bromobenzaldehyde 4-Vinylbenzaldehyde 86 nih.gov
5 1-Bromo-4-nitrobenzene 1-Nitro-4-vinylbenzene 96 nih.gov
6 4-Bromoanisole 1-Methoxy-4-vinylbenzene 78 nih.gov
7 2-Bromopyridine 2-Vinylpyridine 75 acs.org

Properties

Molecular Formula

C2H3BF3K+2

Molecular Weight

133.95 g/mol

IUPAC Name

potassium;ethenyl(trifluoro)boranium

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q2*+1

InChI Key

NUANBXCWZOVMCE-UHFFFAOYSA-N

Canonical SMILES

[B+](C=C)(F)(F)F.[K+]

Origin of Product

United States

Synthetic Methodologies for Potassium Ethenyl Trifluoro Boranium and Its Derivatives

Conventional Synthetic Routes to Potassium Ethenyl(trifluoro)boranium

Conventional methods for the synthesis of potassium ethenyl(trifluoro)boranium primarily rely on the reaction of organometallic reagents with boron-containing electrophiles, followed by fluoridation.

Grignard Reagent-Mediated Synthesis and Subsequent Fluoridation

A common and practical approach to potassium ethenyl(trifluoro)boranium involves the use of a vinyl Grignard reagent. This method typically begins with the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride, with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures. This forms a boronate ester intermediate. Subsequent treatment of this intermediate with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous solution yields the desired potassium ethenyl(trifluoroboranium) salt. nih.govgoogle.com

A variation of this method involves the reaction of a vinyl Grignard reagent with a 1-substituent boronic acid pinacol (B44631) ester at room temperature. google.com This approach avoids the need for cryogenic conditions, making it more amenable to large-scale synthesis. After an acidic workup, the resulting vinyl boronic acid pinacol ester is isolated and then subjected to fluoridation with potassium hydrogen fluoride to afford the final product. google.com This two-step process offers advantages in terms of milder reaction conditions and potentially higher yields.

Table 1: Grignard Reagent-Mediated Synthesis of Potassium Ethenyl(trifluoro)boranium

StepReagentsConditionsIntermediate/Product
1Vinylmagnesium bromide, Trimethyl borateLow temperature (e.g., -70 °C)Vinylboronate ester
2Potassium hydrogen fluoride (KHF₂)Aqueous solutionPotassium ethenyl(trifluoro)boranium
Alternative Step 1Vinyl Grignard reagent, 1-substituent boronic acid pinacol esterRoom temperatureVinyl boronic acid pinacol ester
Alternative Step 2Potassium hydrogen fluoride (KHF₂)Various solvents (e.g., DMF)Potassium ethenyl(trifluoro)boranium

Transmetalation Reactions for Vinyltrifluoroborate Formation

Transmetalation reactions offer another powerful strategy for the synthesis of vinyltrifluoroborates, particularly for accessing substituted derivatives with defined stereochemistry. One notable example involves the use of vinylic tellurides. nih.govbeilstein-journals.orgnih.govresearchgate.net In this approach, functionalized Z-vinylic tellurides, which can be prepared from the hydrotelluration of alkynes, undergo a tellurium-lithium exchange upon treatment with an organolithium reagent like n-butyllithium (nBuLi). nih.govbeilstein-journals.orgnih.govresearchgate.net

The resulting vinyllithium (B1195746) species is then reacted with a boron electrophile, such as triisopropyl borate (B(OiPr)₃), to form a boronic "ate" complex. nih.govbeilstein-journals.orgnih.govresearchgate.net The final step is the fluoridation of this complex with aqueous potassium hydrogen fluoride (KHF₂) to yield the potassium vinyltrifluoroborate salt. nih.govbeilstein-journals.orgnih.govresearchgate.net This method is particularly useful for preparing a range of substituted vinyltrifluoroborates.

Stereocontrolled Synthesis of Ethenyl(trifluoro)boranium Isomers

The control of stereochemistry is a critical aspect of modern organic synthesis. In the context of ethenyl(trifluoroboranium) compounds, this primarily relates to the geometry of the double bond in substituted derivatives.

Mechanistic Aspects of Stereoisomerization During Synthesis

An interesting and unexpected phenomenon observed during the synthesis of vinyltrifluoroborates via the transmetalation of Z-vinylic tellurides is the isomerization of the double bond, leading to the formation of the E-vinyltrifluoroborate isomer. nih.govbeilstein-journals.orgnih.govresearchgate.net Research into the mechanism of this stereoinversion has revealed the involvement of radical species. nih.govbeilstein-journals.orgnih.govresearchgate.net

The proposed mechanism suggests that the homolytic cleavage of the bond between the tellurium and the butyl group from the nBuLi reagent generates a butyl radical. nih.govbeilstein-journals.orgnih.govresearchgate.net This radical then attacks the boronic "ate" complex, leading to a vinylic radical. This radical intermediate can undergo self-isomerization to the more thermodynamically stable E-isomer before reacting further to form the final E-vinyltrifluoroborate product. nih.govbeilstein-journals.orgnih.govresearchgate.net Electron paramagnetic resonance (EPR) spin trapping experiments have provided evidence for the presence of these radical intermediates, supporting the proposed mechanistic pathway. beilstein-journals.orgresearchgate.net

Table 2: Proposed Mechanism of Stereoisomerization

StepDescriptionKey Species
1Homolytic cleavageButyl radical formation
2Radical attackFormation of a vinylic radical
3IsomerizationZ-vinylic radical to E-vinylic radical
4Further reaction and fluoridationFormation of E-vinyltrifluoroborate

Advanced Approaches to Substituted Ethenyl(trifluoro)boranium Compounds

More advanced synthetic strategies have been developed to access a wider range of substituted ethenyl(trifluoro)boranium compounds, often with high levels of stereocontrol. A powerful technique for the stereoselective synthesis of substituted vinylboronates, which are precursors to vinyltrifluoroborates, is the hydroboration of alkynes. organic-chemistry.org This reaction allows for the syn-addition of a boron-hydride bond across the triple bond, leading to stereodefined vinylboronates that can then be converted to the corresponding trifluoroborates.

A notable example of advanced synthesis is the palladium-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. organic-chemistry.org By carefully selecting the catalyst and reaction conditions, either the (Z)- or (E)-isomer of the resulting vinyltrifluoroborate can be obtained with high purity (>98%). organic-chemistry.org This method provides a direct and highly stereoselective route to trifluoromethyl-substituted vinyltrifluoroborates.

Furthermore, the utility of substituted potassium vinyltrifluoroborates is demonstrated in the synthesis of complex heterocyclic structures like 2H-chromenes. nih.govnih.gov In these reactions, various potassium vinyltrifluoroborates, including substituted ones like potassium trans-1-decenyltrifluoroborate, are reacted with salicylaldehydes to produce 2-substituted 2H-chromene derivatives in good yields. nih.gov

Catalytic Applications of Potassium Ethenyl Trifluoro Boranium in Advanced Organic Reactions

Palladium-Catalyzed Carbon-Carbon Bond Formations

The utility of potassium vinyltrifluoroborate is most prominently displayed in palladium-catalyzed cross-coupling reactions. These transformations leverage the catalytic cycle of palladium to forge new carbon-carbon bonds with high efficiency and selectivity, enabling the synthesis of a vast array of organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl and Heteroaryl Electrophiles

The Suzuki-Miyaura reaction stands as one of the most powerful methods for carbon-carbon bond formation, and potassium vinyltrifluoroborate is an exceptional vinylating agent in this context. nih.govnih.gov It readily couples with a wide range of aryl and heteroaryl electrophiles, such as halides and triflates, to produce substituted styrenes, which are crucial intermediates in the synthesis of polymers and pharmaceuticals. nih.govnih.gov The reaction is advantageous over other methods, such as the Heck reaction with ethylene (B1197577) which requires high pressures, or the use of toxic vinyltin (B8441512) reagents. nih.gov

A generally effective catalytic system for the coupling of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles involves a palladium(II) chloride catalyst, triphenylphosphine (B44618) as a ligand, and cesium carbonate as the base in a tetrahydrofuran/water solvent mixture. nih.govscirp.orgorganic-chemistry.org This system has proven robust for coupling with various aryl bromides, iodides, and even less reactive chlorides under specific conditions. nih.govorganic-chemistry.org The use of potassium organotrifluoroborates, like the vinyl derivative, is favored due to their superior stability to air and water compared to boronic acids, and they can be stored indefinitely without special precautions. nih.govresearchgate.net

A significant advantage of using potassium vinyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura reactions is its broad functional group tolerance. The reaction conditions are mild enough to accommodate a diverse array of sensitive functional groups, leading to good to excellent yields of the desired styrene (B11656) products. nih.govscirp.org

Research has demonstrated that the coupling proceeds efficiently in the presence of functional groups including ketones, esters, aldehydes, nitriles, alcohols, and nitro groups. nih.gov The reaction's generality extends to the position of these functional groups on the aromatic ring (ortho, meta, and para), with comparable yields obtained across different isomers. nih.gov Furthermore, the reaction is not limited to simple aromatic systems; a wide variety of heteroaryl bromides have been successfully vinylated using this method. nih.gov While the standard catalyst system of PdCl₂/PPh₃ is broadly effective, certain sterically hindered or electron-rich substrates may require ligand optimization to achieve high conversion. nih.gov The reaction has also been successfully scaled from the millimole to the gram scale, highlighting its practical utility in synthetic chemistry. nih.gov

Table 1: Vinylation of Various Aryl Bromides with Potassium Vinyltrifluoroborate
EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Vinylacetophenone95
2Methyl 4-bromobenzoateMethyl 4-vinylbenzoate98
34-Bromobenzaldehyde4-Vinylbenzaldehyde85
44-Bromobenzonitrile4-Vinylbenzonitrile99
51-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene91
62-Bromotoluene2-Vinyltoluene86
73-Bromoanisole3-Vinylanisole93
82-Bromopyridine2-Vinylpyridine72
93-Bromothiophene3-Vinylthiophene78

Reaction Conditions: Aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3.0 equiv), THF/H₂O (9:1), 80 °C. Data compiled from research findings. nih.gov

The palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates, including the vinyl derivative, is known to be a stereospecific process. organic-chemistry.org This means that the geometric configuration of the double bond in the starting alkenyltrifluoroborate is retained in the final product. For substituted alkenyltrifluoroborates, this allows for the synthesis of pure E- or Z-isomers of the resulting alkenes. organic-chemistry.org This high degree of stereoselectivity is a critical feature of the Suzuki-Miyaura reaction, ensuring predictable and controlled synthesis of the target molecule's stereochemistry. organic-chemistry.org The use of specific ligands and palladium precatalysts can further enhance the regio- and diastereoselectivity of these vinylation reactions, particularly when coupling with various aryl and heteroaryl chlorides. organic-chemistry.org

To accelerate reaction times and improve productivity, ultra-fast coupling methodologies have been developed using highly reactive arenediazonium salts as electrophiles in place of aryl halides. The high polarization of the C-N₂⁺ bond in arenediazonium salts allows for facile oxidative addition of Pd(0) complexes under very mild conditions, often at room temperature and without the need for strong bases or specialized ligands.

This high reactivity has been harnessed to achieve the synthesis of styrenes, which are often prone to polymerization, within seconds via Suzuki-Miyaura coupling with potassium vinyltrifluoroborate. These ultra-fast reactions exhibit excellent tolerance for various functional groups and even sensitive heterocyclic systems. The use of arenediazonium salts as "super-electrophiles" represents a significant advance in creating more sustainable and efficient palladium-catalyzed processes by reducing energy consumption and reaction times dramatically. researchgate.net

Table 2: Ultra-Fast Suzuki-Miyaura Coupling of Arenediazonium Salts
EntryArenediazonium SaltTimeProductYield (%)
14-Methoxybenzenediazonium10 s4-Vinylanisole92
24-Chlorobenzenediazonium10 s1-Chloro-4-vinylbenzene94
34-Cyanobenzenediazonium15 s4-Vinylbenzonitrile85
45-Uracildiazonium tosylate340 s5-Vinyluracil62

Reaction Conditions: Arenediazonium salt (0.2 mmol), potassium vinyltrifluoroborate (0.3 mmol), Pd₂(dba)₃ (1 mol%), methanol, room temperature. Data compiled from research findings.

Sequential Suzuki-Heck Reaction Sequences

The unique reactivity of potassium vinyltrifluoroborate has enabled the development of elegant one-pot sequential reactions. Specifically, ultra-fast sequential Suzuki-Heck reactions have been designed for the synthesis of both symmetrical and unsymmetrical stilbenes. This process takes advantage of the initial rapid Suzuki coupling of an arenediazonium salt with potassium vinyltrifluoroborate to form a styrene intermediate in situ. This styrene can then immediately participate in a subsequent Heck reaction with another molecule of the arenediazonium salt. This sequential cascade, often facilitated by microwave heating, allows for the rapid construction of complex stilbene (B7821643) scaffolds within minutes, showcasing the synthetic versatility afforded by the combination of highly reactive electrophiles and the vinyltrifluoroborate reagent.

Cross-Coupling with Carboxylic Acids for Styryl Ester Synthesis

Expanding the scope of electrophilic partners, a novel palladium-catalyzed cross-coupling reaction between carboxylic acids and potassium styryltrifluoroborates has been developed for the synthesis of styryl esters. scirp.org This method provides an unprecedented route to these valuable compounds, which are distinct from those formed through traditional esterification processes. scirp.org The reaction is believed to proceed through a plausible mechanism where the palladium catalyst inserts into the O-H bond of the carboxylic acid to form an RCOO-Pd-H intermediate. This species then undergoes cross-coupling with the organotrifluoroborate. scirp.org

The process has been optimized using palladium(II) acetate (B1210297) as the catalyst under microwave irradiation, with triethylamine (B128534) identified as the most effective base. scirp.org The presence of a base is crucial for the reaction to proceed. scirp.org This methodology demonstrates a new pathway for creating styryl carboxylates, which are important precursors in polymer and materials science, offering a synthetic alternative to conventional methods. scirp.org

Other Transition Metal-Catalyzed Transformations

Beyond palladium-catalyzed cross-coupling, potassium ethenyl(trifluoro)boranium is a competent substrate in transformations catalyzed by other transition metals, significantly broadening its synthetic utility.

A notable application is the iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates, which provides a direct route to vinyl-CF₃ functional groups. nih.gov This method is distinguished by its use of an inexpensive and environmentally benign iron catalyst. The reaction proceeds efficiently under exceptionally mild conditions, coupling various potassium vinyltrifluoroborates with an electrophilic trifluoromethylating agent (Togni's reagent). nih.gov

Experimental findings suggest the reaction mechanism does not involve a direct transmetalation of the trifluoroborate to the iron center. nih.govresearchgate.net Instead, a pathway involving a carbocationic intermediate generated via Lewis acid catalysis is considered plausible, although a radical-type mechanism could not be definitively ruled out based on preliminary studies. nih.gov

A key feature of this iron-catalyzed transformation is its high degree of stereoselectivity. For 2-aryl and 2-heteroarylvinyl substrates, the reaction consistently yields the trifluoromethylated products with excellent E/Z selectivities, often greater than 95:5. nih.govresearchgate.net This indicates a strong preference for the formation of the E-isomer, where the trifluoromethyl group and the aryl substituent are on opposite sides of the double bond. The reaction demonstrates good yields across a range of substituted arylvinyltrifluoroborates.

Table 1: Iron(II)-Catalyzed Trifluoromethylation of Various Potassium Vinyltrifluoroborates Data sourced from Parsons et al., 2012. nih.gov

Substrate (Ar)Yield (%)E/Z Ratio
Phenyl76>95:5
4-Methylphenyl81>95:5
4-Methoxyphenyl85>95:5
4-Chlorophenyl65>95:5
2-Thienyl68>95:5

Potassium ethenyl(trifluoro)borate has proven to be an effective coupling partner in rhodium(III)-catalyzed C-H activation and annulation reactions. organic-chemistry.org This process enables the synthesis of complex heterocyclic structures, such as 4-trifluoroboratotetrahydroisoquinolones, from simple benzamide (B126) derivatives under mild conditions. organic-chemistry.org These boron-containing products are valuable as they can be retained for subsequent cross-coupling reactions, allowing for further molecular elaboration. organic-chemistry.org

A significant aspect of this rhodium-catalyzed reaction is its unique regioselectivity. The annulation of benzamides with potassium ethenyl(trifluoro)borate affords a substitution pattern that is regioisomerically complementary to that observed with other simple alkenes in similar transformations. organic-chemistry.org This complementary outcome highlights the distinct reactivity of the vinyltrifluoroborate and provides a strategic advantage for accessing specific isomers of substituted isoquinolones that are otherwise difficult to obtain.

Table 2: Rh(III)-Catalyzed Annulation of Benzamides with Potassium Ethenyl(trifluoro)borate Data sourced from Presset et al., 2013. organic-chemistry.org

Benzamide Substituent (R)ProductYield (%)
H4-Trifluoroborato-tetrahydroisoquinolone85
4-Me7-Methyl-4-trifluoroborato-tetrahydroisoquinolone81
4-OMe7-Methoxy-4-trifluoroborato-tetrahydroisoquinolone89
4-F7-Fluoro-4-trifluoroborato-tetrahydroisoquinolone75
4-Cl7-Chloro-4-trifluoroborato-tetrahydroisoquinolone72

The Chan-Lam coupling, traditionally used for C-O, C-N, and C-S bond formation, can be adapted to use potassium ethenyl(trifluoro)borate as a vinylating agent. A protocol for the copper(II)-catalyzed etherification of aliphatic alcohols and phenols demonstrates this capability. nih.gov The reaction effectively couples a range of primary and secondary alcohols, as well as phenols, with potassium alkenyltrifluoroborate salts under an oxygen atmosphere. nih.gov This method is notable for its mild and neutral conditions, offering an alternative to palladium-catalyzed methods that may require harsher conditions. nih.gov The reaction is catalyzed by copper(II) acetate with 4-(dimethylamino)pyridine serving as a ligand. nih.gov While effective for many substrates, the reaction is sensitive to steric hindrance around the hydroxyl group. nih.gov

A specific application of this reaction type is the copper(I)-catalyzed N2-vinylation of electron-deficient azoles, such as 1,2,3-triazoles and tetrazoles, using potassium ethenyl(trifluoro)borate. organic-chemistry.org This transformation proceeds with low catalyst loading under base-free conditions, providing a direct route to N-vinyl azoles. organic-chemistry.org

Table 3: Copper(II)-Catalyzed O-Vinylation of Alcohols and Phenols Data sourced from Quach and Batey, 2003. nih.gov

Alcohol/Phenol SubstrateProduct TypeYield (%)
PhenolPhenyl vinyl ether78
4-Methoxyphenol4-Methoxyphenyl vinyl ether85
Benzyl alcoholBenzyl vinyl ether72
CyclohexanolCyclohexyl vinyl ether65
1-OctanolOctyl vinyl ether75

Rhodium(III)-Catalyzed C-H Annulations with Ethenyl(trifluoro)boranium

Cyclopropanation Reactions Utilizing Ethenyl(trifluoro)boranium

Cyclopropanation is a fundamental organic reaction that converts an alkene into a cyclopropane (B1198618) ring. Classic methods, such as the Simmons-Smith reaction, involve an organozinc carbenoid that reacts stereospecifically with an alkene. nih.gov This reaction is known for its wide functional group tolerance. nih.govnih.gov However, based on available literature, specific examples detailing the use of potassium ethenyl(trifluoro)borate as the alkene substrate in well-established cyclopropanation reactions like the Simmons-Smith are not widely reported. While potassium ethenyl(trifluoro)borate contains a reactive double bond, its application in this specific context remains an area for further exploration.

Enantioselective Cyclopropanation Strategies

The construction of cyclopropane rings is a significant endeavor in organic synthesis, given their presence in numerous natural products and their utility as versatile synthetic intermediates. nih.gov While various methods exist, developing catalytic strategies that are mild and tolerate a wide range of functional groups remains a key objective. nih.gov

Recent advancements have demonstrated the use of alkenyl trifluoroborates as substrates in intermolecular electrocatalytic cyclopropanation reactions with methylene (B1212753) compounds. nih.gov This method utilizes a simple diphenyl sulfide (B99878) as an electrocatalyst and operates under base-free conditions. nih.gov This approach is notable for its ability to accommodate challenging substrates, including styrenes and 1,3-dienes. nih.gov The reaction successfully yields cyclopropane derivatives from alkyl-substituted vinyltrifluoroborates and even sterically hindered trisubstituted olefins, showcasing its broad applicability. nih.gov Mechanistic studies suggest that the boryl substituent is critical for the desired reaction pathway to proceed. nih.gov

Conjugate Addition Reactions Involving Ethenyl(trifluoro)boranium

Asymmetric Conjugate Additions to Enones

A significant application of potassium ethenyl(trifluoro)boranuide is in rhodium-catalyzed asymmetric conjugate additions to cyclic enones. researchgate.netacs.org By employing chiral ligands, this reaction can produce β-vinyl ketones with high levels of enantioselectivity. The use of monodentate phosphoramidite (B1245037) ligands, in particular, has been systematically studied and optimized for this transformation. acs.org

The reaction is typically carried out in an ethanol (B145695) solvent under a nitrogen atmosphere. acs.org Research has shown that the addition of water can be detrimental, not by slowing the reaction rate, but potentially by causing solvolysis of the trifluoroborate or decomposition of the catalyst. acs.org Consequently, the reaction is often performed in the absence of added water, using absolute ethanol. acs.org

The modular and facile synthesis of phosphoramidite ligands allows for rapid screening and tailoring of the catalyst to achieve high enantiomeric excess (ee). acs.org For the addition of potassium ethenyl(trifluoroborate) to 2-cyclohexenone, high yields and enantioselectivities have been achieved. researchgate.netacs.org For instance, using a rhodium catalyst with the BINAP ligand can lead to enantiomeric excesses up to 98%. researchgate.net

Detailed findings from the screening of various ligands in the conjugate addition of potassium ethenyl(trifluoroborate) to 2-cyclohexenone are presented below.

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Potassium Ethenyl(trifluoro)boranuide to 2-Cyclohexenone

LigandCatalyst PrecursorSolventConversion (%)Enantiomeric Excess (ee, %)Reference
Monodentate Phosphoramidite (various)[Rh(acac)(CO)2]EthanolVaries (up to >98)Varies (up to 94) acs.org
BINAPRhodium(I) ComplexNot specifiedNearly quantitativeUp to 98 researchgate.net

Reaction conditions typically involve the enone, an excess of potassium ethenyl(trifluoro)boranuide, and a catalytic amount of the rhodium precursor and chiral ligand in a suitable solvent under an inert atmosphere. acs.org

Polymerization Reactions of Ethenyl(trifluoro)boranium

Potassium ethenyl(trifluoro)boranuide is a versatile monomer utilized in various polymerization reactions. rsc.orgsigmaaldrich.comchemicalbook.com It can undergo direct polymerization and can also be used as a precursor to synthesize other vinyl-containing monomers for subsequent polymerization. rsc.orgacs.org

A straightforward method for polymerizing potassium ethenyl(trifluoroborate) is through radical polymerization. rsc.org This can be achieved by heating the monomer in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org The process is typically conducted under an inert atmosphere to prevent side reactions. rsc.org This method provides a direct route to polyvinyltrifluoroborate polymers.

Furthermore, potassium ethenyl(trifluoro)boranuide is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce vinyl groups onto various molecular scaffolds. acs.orgnih.govacs.org For example, it can be coupled with bromo-substituted polypyridines to create vinyl-substituted polypyridyl ligands. acs.org These resulting vinylated monomers can then be subjected to polymerization techniques like electropolymerization, where a film of the polymer is deposited onto an electrode surface. acs.org This two-step approach significantly broadens the scope of accessible functional polymers. The monomer is also a key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined block copolymers. rsc.org

Mechanistic Investigations into the Reactivity of Potassium Ethenyl Trifluoro Boranium

Mechanistic Pathways in Metal-Catalyzed Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium ethenyl(trifluor)boranium is a prominent coupling partner. nih.govsigmaaldrich.com The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst. youtube.com

The transmetalation step is the defining event in the Suzuki-Miyaura reaction, where the ethenyl group is transferred from the boron atom to the palladium center. youtube.comillinois.edu This process differentiates it from other cross-coupling reactions. illinois.edu The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. youtube.comlibretexts.org In the key transmetalation step, this intermediate reacts with the organoboron species, in this case, potassium ethenyl(trifluoro)boranium, facilitated by a base. libretexts.org

Mechanistic studies have revealed that transmetalation is not a single, simple step but can proceed through multiple pathways. researchgate.net A critical aspect is the activation of the organotrifluoroborate. The presence of a base is essential, leading to the formation of a more nucleophilic "ate" complex, such as a boronate species, which then engages with the palladium center. researchgate.net Investigations have successfully identified and characterized pre-transmetalation intermediates, which were long considered the "missing link" in understanding the reaction mechanism. illinois.edu These studies have shown the existence of intermediates with direct Pd-O-B linkages. illinois.edu Two distinct pathways have been elucidated: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex, both of which are competent to undergo transmetalation. illinois.edu The choice of pathway can be influenced by factors such as ligand concentration. illinois.edu

The efficiency of the coupling of potassium vinyltrifluoroborate with various aryl and heteroaryl electrophiles has been optimized by screening different bases, solvents, and catalyst systems. nih.gov For instance, the coupling with p-bromoanisole was found to work effectively with a catalyst system of PdCl2 and PPh3 in a THF/H2O solvent mixture using Cs2CO3 as the base. nih.gov

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Potassium Ethenyl(trifluoro)boranium
Catalyst SystemBaseSolventYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O63 nih.gov
Pd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O72 nih.gov
PdCl₂ / PPh₃Cs₂CO₃THF/H₂O72 nih.gov
PdCl₂ / PPh₃K₂CO₃THF/H₂O55 nih.gov
PdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂OGood to Excellent organic-chemistry.org

The complete catalytic cycle for the Suzuki-Miyaura reaction is a sequence of elementary steps that regenerate the active Pd(0) catalyst. libretexts.orgnih.gov Following oxidative addition and transmetalation, the resulting diorganopalladium(II) intermediate undergoes reductive elimination. libretexts.org This final step forms the new carbon-carbon bond of the product (e.g., a substituted styrene) and regenerates the Pd(0) species, allowing it to re-enter the catalytic cycle. youtube.com Reductive elimination typically proceeds from a cis-complex, and if the intermediate is in a trans configuration, it must first isomerize. libretexts.org

The choice of palladium precatalyst and ligands is crucial for catalyst performance. nih.gov Monocoordinated palladium catalysts derived from bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective. nih.gov The combination of these advanced catalysts with organotrifluoroborates like potassium ethenyl(trifluoro)boranium provides a powerful system for cross-coupling. nih.gov Optimization studies have explored various palladium sources [e.g., PdCl₂, Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂] and phosphine ligands (e.g., PPh₃) to achieve high yields across a broad range of substrates, including those with sensitive functional groups like aldehydes, ketones, and nitro groups. nih.govresearchgate.net The reaction demonstrates significant functional group tolerance, highlighting its synthetic utility. nih.govorganic-chemistry.org

Radical Mechanisms in Ethenyl(trifluoro)boranium Chemistry

Beyond two-electron polar mechanisms common in palladium catalysis, potassium ethenyl(trifluoro)boranium and related organotrifluoroborates can also participate in reactions involving radical intermediates. This reactivity is often accessed under photoredox or other oxidative conditions. nih.gov

Potassium organotrifluoroborates can serve as effective radical precursors. nih.gov Under visible-light photoredox catalysis, the oxidation of trifluoroborates can generate corresponding carbon-centered radicals. nih.govacs.org These electrophilic radicals can then engage in various transformations, such as vinylation and allylation reactions. acs.orgresearchgate.net

Direct evidence for the involvement of radical species has been obtained through mechanistic experiments. In one study investigating the isomerization of Z-vinylic tellurides during the synthesis of potassium vinyltrifluoroborate salts, electron paramagnetic resonance (EPR) spin trapping experiments were used. nih.govnih.gov These experiments successfully identified the specific radical species responsible for the stereoinversion of the vinylic organometallic intermediates. nih.govnih.gov This provides unambiguous proof of a radical pathway operating in this specific transformation. nih.gov

The generation of radical species from precursors often involves a homolytic cleavage event. In the aforementioned study on the synthesis of potassium vinyltrifluoroborate salts from Z-vinylic tellurides and n-butyllithium, an unexpected isomerization to the E-vinyltrifluoroborate product was observed. nih.gov The proposed mechanism to explain this stereoinversion is based on the homolytic cleavage of the Te-nBu bond in a key intermediate. nih.govnih.gov This cleavage generates a butyl radical, which acts as the agent promoting the cis-trans isomerization of the double bond. nih.gov The detection of n-butyltrifluoroborate (nBuBF₃K) as a side product, which could only form in the presence of the butyl telluride intermediate, provided strong support for this radical pathway initiated by homolytic cleavage. nih.gov

Stereochemical and Regiochemical Control Elements

Controlling the stereochemistry and regiochemistry of reactions is a fundamental goal in organic synthesis. Reactions involving potassium ethenyl(trifluoro)boranium have been shown to proceed with high levels of control under specific conditions.

The Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates is generally a stereospecific process, meaning the stereochemistry of the starting alkene is retained in the product. organic-chemistry.org More detailed investigations into related B-alkyl Suzuki reactions have explored the factors that dictate the stereochemical outcome (retention vs. inversion) of the transmetalation step. nih.gov While these studies focused on primary alkyltrifluoroborates, they revealed that the stereochemical course is influenced by a complex interplay of steric and electronic properties of the ligand, the electrophile, and the alkylboron nucleophile. nih.gov For primary alkyl-9-BBN nucleophiles, the transmetalation was found to proceed with retention of configuration. nih.gov

High regioselectivity has been demonstrated in Rh(III)-catalyzed annulation reactions between benzamide (B126) derivatives and potassium ethenyl(trifluoro)boranium. nih.govfao.org In these C-H activation reactions, the vinyltrifluoroborate inserts with a regioselectivity that is complementary to that observed with most other terminal alkenes. nih.govfao.org This predictable control over the position of the new bond formation allows for the synthesis of novel boron-containing tetrahydroisoquinolone structures that are not easily accessible through other means. nih.gov

Furthermore, the isomerization observed during the synthesis of potassium vinyltrifluoroborates from Z-vinylic tellurides highlights a scenario where a mechanistic pathway—in this case, a radical process—directly controls the stereochemical outcome, leading to the E-isomer instead of the expected Z-isomer. nih.govnih.gov

Table 2: Summary of Stereochemical and Regiochemical Outcomes
Reaction TypeKey FeatureObserved OutcomeGoverning Factor/MechanismReference
Suzuki-Miyaura CouplingStereochemistryStereospecific (retention)Concerted transmetalation pathway organic-chemistry.org
Rh(III)-Catalyzed C-H Activation/AnnulationRegiochemistryComplementary to other terminal alkenesDirecting group and catalyst control nih.govfao.org
Synthesis from Z-vinylic telluridesStereochemistryStereoinversion (Z to E)Radical mechanism via homolytic cleavage nih.govnih.gov

Influence of Ligands and Solvents on Reaction Mechanisms

The reactivity of potassium ethenyl(trifluoro)boranium in cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura reaction, is profoundly influenced by the choice of ligands and solvents. These components are not merely passive media but play active roles in the catalytic cycle, affecting reaction rates, yields, and even the formation of byproducts. Mechanistic investigations have revealed that the interplay between the ligand, solvent, and the boron reagent is critical for an efficient and selective transformation.

The palladium-catalyzed cross-coupling of potassium ethenyl(trifluoro)boranium generally follows the established Suzuki-Miyaura catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Ligands and solvents exert their influence on each of these stages.

Initial studies on the cross-coupling of potassium vinyltrifluoroborate with aryl electrophiles highlighted that the reaction can be effectively carried out using a palladium catalyst with a phosphine ligand in a mixed solvent system with a base. illinois.edu Further optimization and mechanistic studies have delved into the specific effects of varying these components.

The Role of Phosphine Ligands

Phosphine ligands are a cornerstone in modulating the reactivity of the palladium catalyst. Their electronic and steric properties are instrumental in influencing the key steps of the catalytic cycle. In the context of reactions involving potassium ethenyl(trifluoro)boranium, both electron-rich and sterically hindered phosphine ligands have demonstrated significant utility.

Research has shown that for the coupling of potassium vinyltrifluoroborate with aryl bromides, a variety of catalyst systems can provide satisfactory results. For instance, a system comprising PdCl2 and triphenylphosphine (B44618) (PPh3) has been successfully employed. illinois.eduresearchgate.net The use of more specialized ligands has been explored to address challenging substrates. In the reaction with the sterically hindered mesityl bromide, standard ligands like PPh3 resulted in poor conversion. researchgate.net However, switching to more sterically demanding and electron-rich ligands such as RuPhos led to a significant improvement in the yield of the desired product, while other bulky ligands like SPhos and XPhos, in this specific case, led to the formation of a significant amount of Heck product as a byproduct. researchgate.net This highlights the ligand's role in not only promoting the desired reaction but also in suppressing alternative reaction pathways.

Computational studies on the broader Suzuki-Miyaura reaction mechanism offer insights applicable to vinyltrifluoroborate coupling. These studies indicate that the oxidative addition step is predominantly governed by the electronic properties of the phosphine ligand. ed.ac.uk In contrast, the subsequent transmetalation and reductive elimination steps are influenced by a combination of both the steric and electronic characteristics of the ligand. ed.ac.uk For the reductive elimination step, bulky ligands can facilitate the process, which is often rate-limiting. researchgate.net

The optimization of reaction conditions for the coupling of p-bromoanisole with potassium vinyltrifluoroborate showcases the tangible effects of different ligand-catalyst combinations.

Optimization of Reaction Conditions for the Cross-Coupling of p-Bromoanisole with Potassium Ethenyl(trifluoro)boranium
Catalyst (2 mol %)Ligand (6 mol %)Solvent (9:1)Base (3 equiv.)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂-THF/H₂OCs₂CO₃63 researchgate.net
Pd(OAc)₂PPh₃THF/H₂OCs₂CO₃72 researchgate.net
PdCl₂PPh₃THF/H₂OCs₂CO₃72 illinois.eduresearchgate.net
PdCl₂PPh₃THF/H₂OK₂CO₃Acceptable researchgate.net

The Influence of the Solvent System

The solvent system is another critical parameter that dictates the course and efficiency of the reaction. For the Suzuki-Miyaura coupling of potassium ethenyl(trifluoro)boranium, a mixture of an organic solvent and water is frequently employed. illinois.eduresearchgate.net The presence of water is believed to be crucial for the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, or for facilitating the formation of a palladium-hydroxo complex, which is a key intermediate in the transmetalation step. acs.org

Studies have demonstrated a strong solvent dependency for these reactions. For example, the cross-coupling of potassium vinyltrifluoroborate with p-bromoanisole was found to be highly specific to a tetrahydrofuran/water (THF/H₂O) solvent system, which was the only system tested that provided satisfactory results. researchgate.net This specificity suggests that the solvent is not just a medium for dissolving the reactants but actively participates in the reaction mechanism, likely by influencing the solubility and reactivity of the catalytic species and intermediates.

In other instances of Suzuki-Miyaura reactions with organotrifluoroborates, solvent systems like toluene/water have also been found to be effective, particularly in combination with specific ligands and bases. bohrium.com The polarity of the solvent can also play a role in reaction selectivity, although this relationship can be complex and not solely dependent on the solvent's dielectric constant. nih.gov

The choice of solvent, in conjunction with the ligand, can be tailored to optimize the reaction for a variety of substrates, including those with a range of functional groups. researchgate.net

Ligand Optimization for Challenging Substrates in the Cross-Coupling with Potassium Ethenyl(trifluoro)boranium
SubstrateLigandResultReference
Mesityl bromidePPh₃Poor Conversion researchgate.net
Mesityl bromideRuPhosGood Yield of Desired Product researchgate.net
Mesityl bromideSPhosSignificant Heck Product Formation researchgate.net
Mesityl bromideXPhosSignificant Heck Product Formation researchgate.net

Comparative Chemical Properties and Strategic Utility of Potassium Ethenyl Trifluoro Boranium

Advantages as a Stable and Versatile Organoboron Reagent

Potassium organotrifluoroborates, including the vinyl analogue, have been extensively developed as valuable surrogates for boronic acids in various chemical reactions. sigmaaldrich.com They are noted for their compatibility with a broad range of functional groups and their stability under many common, and even harsh, reaction conditions. sigmaaldrich.comresearchgate.net

A primary advantage of potassium vinyltrifluoroborate is its exceptional stability, particularly when compared to other vinylboron reagents like vinylboronic acid and its esters. sigmaaldrich.com As crystalline solids, potassium organotrifluoroborates are generally stable in the presence of air and moisture and can be stored on the bench for extended periods, often indefinitely, without significant decomposition. researchgate.netnih.govupenn.edu This contrasts sharply with related tricoordinate organoboron species, which possess an empty p-orbital on the boron atom, rendering them susceptible to degradation by acids, oxidants, and nucleophiles. researchgate.netnih.gov

Specifically, vinylboronic acid is known to polymerize readily, making it difficult to isolate and handle. nih.gov While it can be used in situ by generating it from its anhydride (B1165640) form, the 2,4,6-trivinylcyclotriboroxane-pyridine complex, this approach is inefficient, requiring three equivalents of the vinylating agent for a reaction. nih.gov Vinylboronate esters offer improved stability over the acid but are often associated with high costs and poor atom economy due to the diol protecting groups. sigmaaldrich.comnih.gov Potassium vinyltrifluoroborate, being a tetracoordinate monomeric species, circumvents these issues, offering a reliable and easy-to-handle source for the vinyl group. sigmaaldrich.comupenn.edu

Table 1: Comparative Stability of Vinylboron Reagents

FeaturePotassium VinyltrifluoroborateVinylboronic AcidVinylboronate Esters
Physical State Crystalline solid upenn.eduUnstable, readily polymerizes nih.govLiquid or solid
Air/Moisture Stability High; can be stored indefinitely nih.govupenn.eduLow; prone to polymerization and decomposition nih.govModerate; more stable than boronic acid but can hydrolyze
Handling Easy to handle, weigh, and store sigmaaldrich.comDifficult to isolate and handle directly nih.govGenerally easier to handle than boronic acid
Proneness to Protodeboronation Less prone than boronic acids sigmaaldrich.comHigh, especially under reaction conditions nih.govLower than boronic acids

Potassium vinyltrifluoroborate is a versatile reagent that participates in a wide range of carbon-carbon bond-forming reactions. chemicalbook.comsigmaaldrich.com Its most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form substituted styrenes. nih.govresearchgate.net These reactions can be carried out with a diverse array of aryl and heteroaryl electrophiles, including bromides, iodides, and triflates. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reagent demonstrates remarkable functional group tolerance, with successful couplings in the presence of ketones, esters, aldehydes, nitriles, alcohols, and nitro groups. nih.govorganic-chemistry.org This allows for the late-stage introduction of a vinyl group into complex molecules, a strategically important transformation. researchgate.net Research has shown that reactions with electron-deficient bromides tend to proceed faster than with electron-rich bromides, though both substrate classes provide good yields. nih.gov Beyond palladium catalysis, potassium vinyltrifluoroborate is an effective partner in Rh(III)-catalyzed annulation reactions, showcasing its utility in constructing complex heterocyclic systems under mild conditions. nih.gov This reactivity profile highlights its role as a versatile and stable boronic acid surrogate. chemicalbook.comsigmaaldrich.com

Role as a 1,2-Dianion Equivalent

A unique and strategically valuable aspect of potassium vinyltrifluoroborate is its function as a synthetic equivalent of a 1,2-dianion. nih.gov This distinct reactivity pattern arises from the regioselectivity of its hydroboration. acs.orgacs.org When potassium vinyltrifluoroborate undergoes hydroboration, for instance with 9-borabicyclo[3.3.1]nonane (9-BBN), it generates a 1,2-diboraethane intermediate. acs.orgresearchgate.net This outcome is in direct contrast to the hydroboration of traditional vinyldialkylboranes, which yields 1,1-dibora compounds. acs.orgacs.org

The formation of the 1,2-diboraethane intermediate is significant because the two boron moieties are chemically inequivalent. acs.orgacs.org This difference allows for sequential and chemoselective cross-coupling reactions. The trialkylborane moiety can be coupled under anhydrous conditions, while the trifluoroborate group requires protic media for activation and subsequent cross-coupling. acs.org This orthogonal reactivity enables the 1,2-dibora intermediate to serve as a linchpin, allowing for the sequential linkage of two different electrophilic partners in a controlled, one-pot process. acs.orgresearchgate.net This effectively inverts the normal polarity of the double bond, demonstrating the unique synthetic potential of potassium vinyltrifluoroborate. acs.org

Comparison with Related Organoboronic Acids and Esters in Specific Transformations

In specific synthetic applications, particularly the Suzuki-Miyaura cross-coupling, the performance of potassium vinyltrifluoroborate can be directly compared with that of vinylboronic acid and vinylboronate esters. nih.govbldpharm.com

Potassium vinyltrifluoroborate often provides cleaner reactions than boronic acids, as the slow, controlled release of the active boronic acid under aqueous basic conditions can prevent the formation of side-products that arise from the premature presence of boronic acid in the reaction mixture. researchgate.net While boronic acids are effective, they suffer from competitive protodeboronation, often requiring the use of a significant excess of the reagent to drive the reaction to completion. nih.gov

Vinylboronate esters, such as the pinacol (B44631) ester, are also viable coupling partners. They are more stable than the corresponding boronic acid but can exhibit sluggish reactivity. nih.gov Furthermore, the diol groups used to form the esters add to the cost and reduce the atom economy of the process. sigmaaldrich.comnih.gov In contrast, potassium vinyltrifluoroborate is prepared from inexpensive potassium hydrogen fluoride (B91410) (KHF₂) and offers excellent stability and reactivity. researchgate.netnih.gov

Table 2: Performance in Suzuki-Miyaura Cross-Coupling of Vinylating Reagents

ReagentAdvantagesDisadvantagesRepresentative Conditions
Potassium Vinyltrifluoroborate Excellent stability, easy to handle, good functional group tolerance, high atom economy. sigmaaldrich.comsigmaaldrich.comnih.govRequires specific activation (e.g., base, aqueous solvent) for transmetalation. researchgate.netPdCl₂, PPh₃, Cs₂CO₃, THF/H₂O. nih.govorganic-chemistry.orgnih.gov
Vinylboronic Acid Direct source of the active coupling species.Unstable, polymerizes easily, prone to protodeboronation, often used in excess. nih.govnih.govTypically generated in situ from a stable precursor like its pyridine-stabilized anhydride. nih.gov
Vinylboronate Esters More stable and less prone to protodeboronation than boronic acid. nih.govLower atom economy, can be expensive, may exhibit sluggish reactivity. sigmaaldrich.comnih.govnih.govPd catalyst, base; may require harsher conditions or specific ligands to promote reaction. nih.gov

Future Research Directions and Theoretical Perspectives in Ethenyl Trifluoro Boranium Chemistry

Development of Novel Catalytic Systems and Methodologies

The traditional palladium-catalyzed cross-coupling reactions of potassium ethenyl(trifluoro)boranuide have been extensively studied. nih.gov However, future research is increasingly focused on the development of more sustainable, cost-effective, and efficient catalytic systems, as well as novel methodologies that expand the synthetic utility of this reagent.

A significant area of development is the use of alternative transition metals to palladium. Iron-catalyzed systems , for instance, are gaining traction due to iron's abundance and low toxicity. princeton.edu Research has demonstrated the successful iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates, proceeding under mild conditions with high stereoselectivity. nih.govnih.govmit.edu These findings open the door for further exploration of iron catalysts in other transformations of ethenyl(trifluoro)boranuide. Nickel-catalyzed cross-coupling reactions also present a promising avenue, with studies showing their effectiveness in coupling potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides. nih.gov Extending these nickel-based methodologies to potassium ethenyl(trifluoro)boranuide is an active area of investigation.

Beyond palladium, rhodium catalysts have shown unique reactivity. nih.gov Rhodium-catalyzed asymmetric addition of organotrifluoroborates to aldehydes and N-sulfonyl ketimines has been developed, offering a route to chiral alcohols and amines. nih.govnih.govresearchgate.net Specifically, Rh(III)-catalyzed annulations with benzamide (B126) derivatives provide access to novel boron-containing tetrahydroisoquinolones. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals from organotrifluoroborates under mild conditions. rsc.orgnih.gov Visible-light-induced reactions of potassium ethenyl(trifluoro)boranuide have been utilized for trifluoromethylation and for radical-radical coupling with acyl azoliums in a metal-free process. nih.govnih.gov This approach allows for the formation of C-C bonds under exceptionally mild conditions and is expected to be a major focus of future research, with the potential for developing new, previously inaccessible transformations. winthrop.edursc.org The development of less expensive, organic photocatalysts for these reactions is also a key area of interest. winthrop.edu

The following table summarizes some of the emerging catalytic systems for reactions involving potassium ethenyl(trifluoro)boranuide:

Catalyst SystemReaction TypeKey Advantages
Iron(II) Chloride TrifluoromethylationLow cost, low toxicity, mild conditions. nih.govnih.govmit.edu
Nickel Complexes Cross-couplingCouples with unactivated alkyl halides. nih.gov
Rhodium/Chiral Diene Asymmetric AdditionAccess to chiral alcohols and amines. nih.govnih.govresearchgate.net
Ruthenium/Iridium Photoredox Catalysts Radical ReactionsMild conditions, generation of radical intermediates. rsc.orgnih.gov
Organic Photoredox Catalysts Radical ReactionsMetal-free, lower cost. nih.govwinthrop.edu

Future work in this area will likely focus on expanding the range of transition metal catalysts (e.g., copper, cobalt) and exploring metal-free catalytic systems to further enhance the sustainability and scope of reactions involving potassium ethenyl(trifluoro)boranuide. researchgate.net

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly vital role in understanding the intricate reaction pathways of potassium ethenyl(trifluoro)boranuide. researchgate.net These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity, guiding the rational design of new catalysts and reaction conditions.

Theoretical studies are also crucial for understanding the novel reactivity of potassium ethenyl(trifluoro)boranuide. For instance, computational studies have been used to elucidate the mechanism of visible-light-mediated radical additions to vinyl and allyl trifluoroborates. researchgate.netacs.org These studies have helped to understand the factors controlling the regioselectivity of the radical addition. researchgate.net

Furthermore, theoretical calculations have been instrumental in explaining the regioselectivity observed in Rh(III)-catalyzed insertion reactions of potassium vinyltrifluoroborate. nih.gov DFT calculations revealed that electronic effects of the vinyltrifluoroborate group, rather than steric effects, are the primary determinants of the observed regiochemistry. nih.gov

Future theoretical investigations will likely focus on:

Modeling new catalytic systems: Predicting the feasibility and outcomes of reactions with novel catalysts, including those based on earth-abundant metals and metal-free systems.

Investigating complex reaction networks: Elucidating the mechanisms of more intricate transformations, such as cascade reactions and multicomponent couplings.

Predicting stereoselectivity: Developing more accurate models to predict and explain the enantioselectivity of asymmetric reactions involving potassium ethenyl(trifluoro)boranuide.

Understanding solvent and additive effects: Quantifying the impact of reaction parameters on reaction rates and selectivities.

Exploration of New Reactivity Modes and Synthetic Applications

Beyond its traditional role in cross-coupling reactions, researchers are actively exploring new reactivity modes of potassium ethenyl(trifluoro)boranuide, leading to novel synthetic applications.

One of the most intriguing new reactivity patterns is its use as a 1,2-dianion equivalent . Upon hydroboration, potassium vinyltrifluoroborate generates a 1,2-diboraethane intermediate, which is distinct from the 1,1-dibora species formed from traditional alkenyldialkylboron compounds. This 1,2-dianion equivalent can then be used as a building block to link two different electrophiles through sequential palladium-catalyzed cross-couplings.

The participation of potassium ethenyl(trifluoro)boranuide in radical reactions is another rapidly expanding area. As mentioned earlier, photoredox catalysis has enabled the facile generation of vinyl radicals from this reagent for trifluoromethylation and other C-C bond-forming reactions. rsc.orgnih.gov Studies have also shown the high reactivity of the α-boryl radical of potassium alkyltrifluoroborates in atom-transfer radical addition (ATRA) reactions. nih.gov This opens up new avenues for the synthesis of unique alkylboron compounds that are difficult to access through other methods. nih.gov

Rhodium-catalyzed annulation reactions represent another novel application. The reaction of potassium vinyltrifluoroborate with benzhydroxamates, catalyzed by Rh(III) complexes, leads to the formation of 4-trifluoroboratotetrahydroisoquinolones. nih.gov These products are valuable building blocks that can be further functionalized at both the nitrogen and boron positions. nih.gov

Furthermore, there is emerging research into the use of potassium ethenyl(trifluoroborate) in cycloaddition reactions . For example, organocatalytic Diels-Alder reactions with cyclopentadiene (B3395910) have been investigated, although further optimization is needed to improve their efficiency. researchgate.net

The table below highlights some of the novel reactivity modes of potassium ethenyl(trifluoroborate):

Reactivity ModeDescriptionKey Application
1,2-Dianion Equivalent Formation of a 1,2-diboraethane intermediate via hydroboration.Sequential cross-coupling with two different electrophiles.
Radical Precursor Generation of vinyl radicals under photoredox or other radical initiation conditions.Trifluoromethylation, radical-radical coupling, ATRA reactions. nih.govnih.govnih.gov
Annulation Partner Participation in Rh(III)-catalyzed C-H activation/annulation cascades.Synthesis of boron-functionalized heterocyclic scaffolds. nih.gov
Dienophile Potential participation in cycloaddition reactions like the Diels-Alder reaction.Access to cyclic and bicyclic structures. researchgate.net

Future research in this area will undoubtedly uncover even more diverse reactivity patterns, further solidifying the position of potassium ethenyl(trifluoroborate) as a uniquely versatile reagent in the synthetic chemist's toolbox.

Expanding the Scope of Ethenyl(trifluoro)boranium in Complex Molecule Synthesis

The unique reactivity and stability of potassium ethenyl(trifluoro)boranuide make it an increasingly important tool in the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. nih.govorganic-chemistry.org Its ability to introduce a vinyl group under mild conditions and its compatibility with a wide range of functional groups are highly advantageous in multi-step syntheses.

A notable example of its application is in the synthesis of the marine natural product (+)-Varitriol . nih.gov This synthesis highlights the utility of the vinyltrifluoroborate moiety in constructing key fragments of a complex molecular architecture. Furthermore, potassium vinyltrifluoroborate has been employed in the synthesis of an intermediate for defucogilvocarcin V , demonstrating its applicability in the preparation of complex polyketide natural products.

The development of new methodologies using potassium ethenyl(trifluoro)boranuide is also directly contributing to its expanded use in complex synthesis. For instance, the palladium-catalyzed synthesis of homoallylic amines from this reagent provides access to 2,3,4-trisubstituted tetrahydropyridines, which are valuable scaffolds in medicinal chemistry. organic-chemistry.org

The future of potassium ethenyl(trifluoro)boranuide in complex molecule synthesis will likely involve:

Total synthesis of other natural products: Its application in the synthesis of a broader range of natural products, including alkaloids, terpenes, and macrolides, is anticipated. nih.govnih.gov

Fragment-based drug discovery: The use of vinyltrifluoroborate as a versatile building block for the rapid generation of compound libraries for drug screening.

Late-stage functionalization: The development of methods for introducing the vinyl group into complex molecules at a late stage of the synthesis, which is a significant challenge in synthetic chemistry.

Synthesis of functional materials: Its use in the preparation of advanced materials such as functionalized polymers and photonic crystals will continue to be an area of active research. sigmaaldrich.comchemicalbook.com

As our understanding of the reactivity of potassium ethenyl(trifluoro)boranuide continues to grow, so too will its impact on the art and science of complex molecule synthesis.

Q & A

Advanced Research Question

  • Ligand design : Chiral ligands (e.g., BINOL derivatives) can induce asymmetry during transmetalation.
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance enantioselectivity.
  • Mechanistic studies : Use kinetic isotope effects (KIEs) to identify rate-determining steps in catalytic cycles .
    Evidence from fluorinated Diels-Alder reactions suggests boronates act as electron-deficient dienophiles, enabling stereocontrol .

How can researchers resolve contradictions in reported yields for similar trifluoroborate syntheses?

Advanced Research Question
Yield variations often stem from:

  • Purity of starting materials : Impurities in ethynyl precursors reduce efficiency. Use GC-MS or HPLC to verify purity .
  • Scaling effects : Small-scale reactions (<5 mmol) may have better heat/mass transfer. Optimize stirring and temperature gradients for larger scales.
  • Workup protocols : Differences in precipitation (e.g., acetone vs. ether) affect isolated yields. Standardize purification steps across studies .

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